molecular formula C23H25N3O3 B6514203 N-cyclohexyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892278-62-5

N-cyclohexyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514203
CAS No.: 892278-62-5
M. Wt: 391.5 g/mol
InChI Key: BDZOALWKQIVPGE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a tetrahydroquinazoline dione core substituted at the 3-position with a phenylethyl group and at the 7-position with a cyclohexyl carboxamide. Quinazolines are heterocyclic compounds known for their stability in acidic/alkaline conditions and reactivity in oxidation, reduction, and substitution reactions . The tetrahydroquinazoline scaffold, derived from quinazoline reduction, offers a rigid structure for functionalization, influencing physicochemical and pharmacological properties .

Properties

IUPAC Name

N-cyclohexyl-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-21(24-18-9-5-2-6-10-18)17-11-12-19-20(15-17)25-23(29)26(22(19)28)14-13-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15,18H,2,5-6,9-10,13-14H2,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZOALWKQIVPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-cyclopentyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

  • Structural Difference : Cyclopentyl substituent (vs. cyclohexyl in the target compound).
  • Binding Interactions: Reduced hydrophobic surface area might weaken interactions with lipophilic binding pockets.

N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (BG16211)

  • Structural Differences :
    • N-substituent : Benzyl (aromatic) replaces cyclohexyl (aliphatic).
    • 3-position : Propenyl (allyl) replaces phenylethyl.
  • Implications: π-π Interactions: Benzyl’s aromaticity may enhance binding to aromatic residues in target proteins.
  • Physicochemical Data :

    Property BG16211 Target Compound*
    Molecular Formula C₁₉H₁₇N₃O₃ C₂₃H₂₄N₃O₃ (estimated)
    Molecular Weight 335.36 g/mol ~390.45 g/mol
    Substituents (N/3-pos) Benzyl / propenyl Cyclohexyl / phenylethyl

1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxo-3-[(oxolan-2-yl)methyl]-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

  • Structural Differences: N-substituent: 2-phenylethyl (shared with target compound). Additional Groups: Oxolane (tetrahydrofuran) and 2,5-dimethylanilino.
  • Implications: Molecular Weight: 554.65 g/mol (vs. ~390.45 g/mol for target compound) suggests higher complexity and possible challenges in bioavailability. Hydrogen Bonding: Oxolane and anilino groups may introduce polar interactions or steric effects.

Key Research Findings

  • Quinazoline Core Stability : The tetrahydroquinazoline dione core is stable under physiological conditions but reactive in electrophilic substitutions, with reactivity order influencing substituent placement (e.g., 8 > 6 > 5 > 7 > 4 > 2 positions) .
  • Substituent Impact :
    • Cyclohexyl vs. Benzyl : Aliphatic cyclohexyl enhances hydrophobicity for membrane penetration, while benzyl favors aromatic stacking.
    • Phenylethyl vs. Propenyl : Phenylethyl’s extended chain may improve binding to deep hydrophobic pockets, whereas propenyl’s unsaturation could introduce reactivity or conformational flexibility.

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